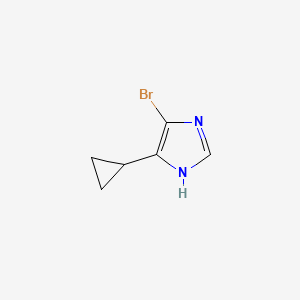
2-methoxy-N-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C8H8F3NO . It is a member of the trifluoromethylbenzenes and is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to an aniline ring. This compound is used in various chemical syntheses and has applications in different scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethyl)aniline typically involves the nitration of 4-methoxy-3-nitrobenzotrifluoride followed by reduction to yield the desired aniline derivative . The reaction conditions for these steps include:
Nitration: Using nitric acid and sulfuric acid as reagents.
Reduction: Employing reducing agents such as iron powder or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for 2-Methoxy-5-(trifluoromethyl)aniline may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Methoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Utilizing reducing agents such as iron powder or catalytic hydrogenation.
Substitution: Employing halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to the corresponding aniline derivative.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-Methoxy-5-(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the preparation of fluorinated compounds.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
相似化合物的比较
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of a methoxy group.
2-(Trifluoromethyl)aniline: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
2-Methoxy-5-(trifluoromethyl)aniline is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.
属性
分子式 |
C8H8F3NO |
|---|---|
分子量 |
191.15 g/mol |
IUPAC 名称 |
2-methoxy-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-5-3-2-4-6(7)12-8(9,10)11/h2-5,12H,1H3 |
InChI 键 |
SRVJGCIJJFUGBH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




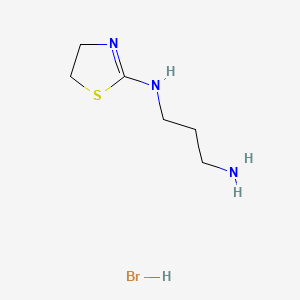
![Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13967790.png)
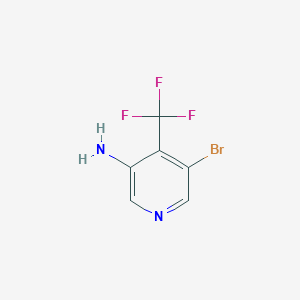

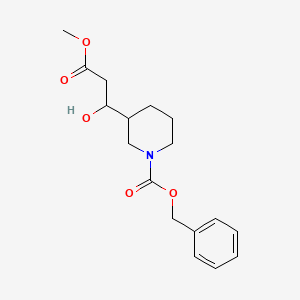
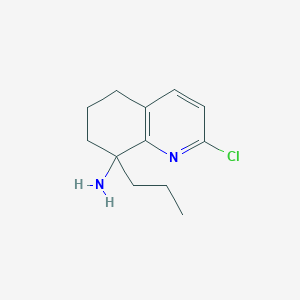

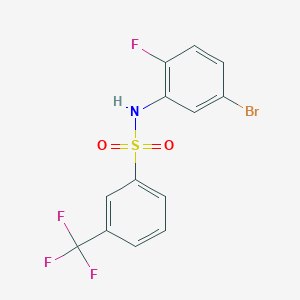
![2-Benzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13967831.png)

![Benzamide, 2,4-dichloro-N-[1-[[[3-[[(4-fluorophenyl)sulfonyl]amino]-4-methoxyphenyl]amino]carbonyl]-3-methylbutyl]-](/img/structure/B13967837.png)
